molecular formula C7H15NO2 B2514501 Methyl 2-amino-2-ethylbutanoate CAS No. 70974-26-4

Methyl 2-amino-2-ethylbutanoate

カタログ番号 B2514501
CAS番号: 70974-26-4
分子量: 145.202
InChIキー: JATPQYOJRYBVGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 2-amino-2-ethylbutanoate, also known as L-Leucine methyl ester, is an amino acid derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas.

科学的研究の応用

Biosynthesis in Fruits

Methyl 2-amino-2-ethylbutanoate and its related esters, particularly ethyl 2-methylbutanoate, are integral to the aroma of fruits, as demonstrated in studies with Red Delicious and Granny Smith apples. These compounds are products of biosynthetic pathways involving deuterium-labeled substrates, and their presence significantly influences the fruit's aroma profile. The study by Rowan et al. (1996) explored the biosynthetic origins and variations between apple cultivars in producing these aroma compounds (Rowan et al., 1996).

Chemical Synthesis and Structural Analysis

Ethyl 2-amino-2-ethylbutanoate and its derivatives play a crucial role in the field of chemical synthesis. Grigoryan et al. (2011) synthesized and studied the psychotropic activity of certain compounds derived from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate. This research underscores the compound's significance in synthesizing complex molecules with potential pharmacological applications (Grigoryan et al., 2011). Additionally, Seebach and Estermann (1987) demonstrated the utility of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates in organic synthesis, providing methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the compound's versatility in synthetic chemistry (Seebach & Estermann, 1987).

Aroma Compound Analysis in Fermented Foods

The study by Matheis, Granvogl, and Schieberle (2016) focused on the Ehrlich pathway, a century-old known enzymatic degradation pathway of amino acids leading to the formation of alcohols, aldehydes, and acids, which are key aroma compounds in fermented foods. Their research offers valuable insights into the enantiomeric ratios and quantitation of these compounds, contributing to the understanding of aroma compound formation in foods (Matheis, Granvogl, & Schieberle, 2016).

Safety and Hazards

The safety information for “Methyl 2-amino-2-ethylbutanoate” indicates that it is corrosive. The hazard statement is H314, which means it causes severe skin burns and eye damage .

特性

IUPAC Name

methyl 2-amino-2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPQYOJRYBVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

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